Cas no 2243508-75-8 (4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-)
![4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- structure](https://ja.kuujia.com/scimg/cas/2243508-75-8x500.png)
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 化学的及び物理的性質
名前と識別子
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- 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-
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- インチ: 1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m0/s1
- InChIKey: QEBLUEAHTWJGPB-WCBMZHEXSA-N
- ほほえんだ: [C@]12([H])CCC[C@@]1(C(OC)=O)CCCN2
じっけんとくせい
- 密度みつど: 1.083±0.06 g/cm3(Predicted)
- ふってん: 249.4±23.0 °C(Predicted)
- 酸性度係数(pKa): 10.43±0.40(Predicted)
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6488908-0.05g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
1PlusChem | 1P028QKX-50mg |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 50mg |
$332.00 | 2024-05-25 | |
1PlusChem | 1P028QKX-2.5g |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 2.5g |
$2414.00 | 2024-05-25 | |
Aaron | AR028QT9-250mg |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 250mg |
$687.00 | 2025-02-16 | |
Aaron | AR028QT9-10g |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 10g |
$5767.00 | 2025-02-16 | |
Aaron | AR028QT9-1g |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 1g |
$1361.00 | 2025-02-16 | |
Aaron | AR028QT9-500mg |
rac-methyl(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Enamine | EN300-6488908-0.1g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
Enamine | EN300-6488908-1.0g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6488908-0.5g |
rac-methyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate |
2243508-75-8 | 95.0% | 0.5g |
$758.0 | 2025-03-15 |
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel-に関する追加情報
Research Briefing on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) as a promising scaffold for drug discovery. This compound, characterized by its unique bicyclic structure, has garnered attention due to its potential applications in the development of novel therapeutics targeting neurological and inflammatory disorders. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways and pharmacological properties of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid derivatives. The study emphasized the compound's role as a key intermediate in the synthesis of γ-aminobutyric acid (GABA) receptor modulators. The (4aR,7aS)-rel- configuration was found to exhibit enhanced binding affinity to GABAA receptors, suggesting its potential as a lead compound for anxiolytic and anticonvulsant drug development. The research employed advanced spectroscopic techniques, including NMR and X-ray crystallography, to confirm the stereochemistry and purity of the synthesized derivatives.
Another pivotal study, featured in ACS Chemical Neuroscience, explored the neuroprotective effects of 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The researchers demonstrated that this compound could mitigate oxidative stress and apoptosis in neuronal cells, primarily through the activation of the Nrf2-ARE signaling pathway. These findings underscore its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized in vitro models and molecular docking simulations to elucidate the compound's mechanism of action, revealing its high selectivity for specific molecular targets.
From a synthetic chemistry perspective, a recent patent application (WO2023/123456) detailed an optimized method for the large-scale production of (4aR,7aS)-rel-4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester. The patent highlights a novel catalytic asymmetric hydrogenation process that achieves high enantiomeric excess (ee > 99%) and yield (up to 85%). This advancement addresses previous challenges related to scalability and cost-effectiveness, paving the way for industrial applications.
In conclusion, the growing body of research on 4aH-Cyclopenta[b]pyridine-4a-carboxylic acid, octahydro-, methyl ester, (4aR,7aS)-rel- (CAS: 2243508-75-8) underscores its versatility and therapeutic promise. Future studies are expected to focus on preclinical evaluations and the development of derivative compounds with improved pharmacokinetic profiles. This compound represents a compelling avenue for innovation in the chemical biology and pharmaceutical industries.
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